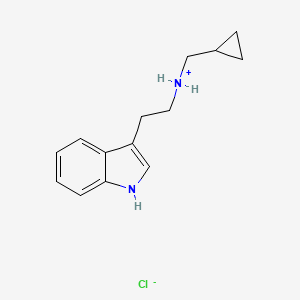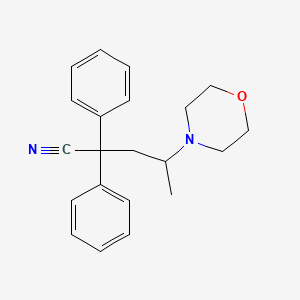![molecular formula C28H35ClN2Na2O6S B13418892 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptanoic Acid Tianeptine Disodium Salt is a chemical compound with the molecular formula C28H35ClN2O6S·2Na and a molecular weight of 609.08 g/mol . It is a derivative of tianeptine, an atypical tricyclic antidepressant primarily used in the treatment of major depressive disorder . Tianeptine is known for its unique pharmacological properties, including its action on the μ-opioid receptor and modulation of glutamate receptors .
Métodos De Preparación
The synthesis of N-Heptanoic Acid Tianeptine Disodium Salt involves several steps, starting with the preparation of tianeptine. The synthetic route typically includes the following steps:
Formation of the tricyclic core: The tricyclic core of tianeptine is synthesized through a series of cyclization reactions.
Introduction of the heptanoic acid side chain: The heptanoic acid side chain is introduced through a nucleophilic substitution reaction.
Formation of the disodium salt: The final step involves the neutralization of the heptanoic acid derivative with sodium hydroxide to form the disodium salt.
Industrial production methods for N-Heptanoic Acid Tianeptine Disodium Salt are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-Heptanoic Acid Tianeptine Disodium Salt has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Heptanoic Acid Tianeptine Disodium Salt involves its interaction with several molecular targets and pathways:
μ-Opioid Receptor: Tianeptine acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects.
Glutamate Receptors: Tianeptine modulates the activity of glutamate receptors, including AMPA and NMDA receptors, which play a role in neural plasticity and stress response.
Brain-Derived Neurotrophic Factor (BDNF): Tianeptine’s effects on BDNF release and neural plasticity are thought to contribute to its therapeutic effects.
Comparación Con Compuestos Similares
N-Heptanoic Acid Tianeptine Disodium Salt can be compared with other similar compounds, such as:
Tianeptine Sodium: This compound is the sodium salt form of tianeptine and shares similar pharmacological properties.
Tianeptine Sulfate: A slower-releasing formulation of tianeptine, which provides a more prolonged therapeutic effect.
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
N-Heptanoic Acid Tianeptine Disodium Salt is unique due to its specific chemical structure and its dual action on the μ-opioid receptor and glutamate receptors, which distinguishes it from other antidepressants .
Propiedades
Fórmula molecular |
C28H35ClN2Na2O6S |
|---|---|
Peso molecular |
609.1 g/mol |
Nombre IUPAC |
disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
Clave InChI |
ZLDQAMFLXPLVBK-UHFFFAOYSA-L |
SMILES canónico |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)

![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)




![7-Cyclopentyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid](/img/structure/B13418845.png)

![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)


![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
